3'-Methoxydaidzin

Übersicht

Beschreibung

3’-Methoxydaidzin: is a naturally occurring isoflavone glycoside found in the roots of Pueraria lobata, commonly known as kudzu. This compound is a derivative of daidzin, where a methoxy group is attached to the 3’ position of the daidzin molecule. Isoflavones like 3’-Methoxydaidzin are known for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxydaidzin typically involves the glycosylation of 3’-methoxydaidzein. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a sugar moiety to the aglycone (3’-methoxydaidzein) under mild conditions .

Industrial Production Methods: Industrial production of 3’-Methoxydaidzin often involves extraction from natural sources, such as the roots of Pueraria lobata. A general gas-assisted three-liquid-phase extraction method has been developed for the separation and concentration of 3’-Methoxydaidzin from puerariae extract . This method allows for efficient extraction and purification of the compound on a large scale.

Analyse Chemischer Reaktionen

General Reactivity of Daidzein Derivatives

Daidzein’s core structure (7-hydroxy-4'-isoflavone) undergoes reactions at its hydroxyl and ketone groups. Methylation at specific positions (e.g., 3' or 4') alters solubility, bioavailability, and metabolic pathways .

Metabolic and Hydrolytic Reactions

Methoxylated derivatives are susceptible to enzymatic demethylation. For instance:

-

In vitro hydrolysis of daidzein napsylates (e.g., DD4) by esterases yields demethylated products (e.g., M1, m/z 429) .

-

Glucuronidation and sulfation occur preferentially at hydroxyl groups, as seen in hepatic metabolism studies .

Hydrogen-Bonding Interactions

Methoxylation influences hydrogen-bonding capacity. Computational studies on glycitein (a 6-methoxydaidzein) show:

-

Methoxy groups reduce polarity, increasing lipid solubility .

-

Solvent interactions (e.g., with methanol) stabilize methoxylated derivatives via O–H···O bonds (red shifts: 282–428 cm⁻¹) .

Comparative Reactivity of Methoxylated Isoflavones

| Property | Daidzein | Formononetin (4'-Methoxy) | Biochanin A (5-Methoxy) |

|---|---|---|---|

| Aqueous solubility | Low | Moderate | Moderate |

| Metabolic stability | Short | Extended | Extended |

| Glucuronidation site | 7-OH | 7-OH | 7-OH |

Data suggest that methoxylation at non-3' positions enhances stability and cell absorption .

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Mechanism of Action:

3'-Methoxydaidzin exhibits neuroprotective effects, particularly against excitotoxic damage in neuronal cells. Studies have shown that it can regulate the expression of NMDA receptors, which are critical in mediating neuronal excitotoxicity.

Case Study:

In a study involving rats subjected to transient middle cerebral artery occlusion (tMCAO), this compound was found to significantly suppress cell injury induced by glutamate. The compound increased cell viability and reduced lactate dehydrogenase (LDH) release, indicating its protective role against neuronal apoptosis and injury during ischemic stroke .

Cardiovascular Health

Mechanism of Action:

The compound has been linked to improved cardiovascular health through its antioxidant properties and ability to modulate inflammatory responses. It activates the NRF2/HO-1 pathway, which is crucial for cellular defense against oxidative stress.

Case Study:

Research demonstrated that this compound protects myocardial cells from hypoxic conditions by inhibiting apoptosis and reducing oxidative stress markers. In a rat model of myocardial infarction (MI), treatment with the compound resulted in decreased levels of cardiac injury biomarkers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), while promoting antioxidant enzyme levels .

Metabolic Health

Mechanism of Action:

Research indicates that isoflavones like this compound may play a role in preventing metabolic syndrome by influencing lipid metabolism and improving insulin sensitivity.

Case Study:

A study highlighted that increased intake of daidzein correlates with reduced prevalence of metabolic-associated fatty liver disease (MAFLD). Although direct studies on this compound are sparse, its parent compound's effects suggest potential benefits in managing metabolic disorders .

Summary Table of Applications

Wirkmechanismus

3’-Methoxydaidzin exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it can inhibit the activity of pro-inflammatory cytokines and transcription factors like nuclear factor-kappa B (NF-κB). These actions contribute to its antioxidant and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Daidzin: The parent compound of 3’-Methoxydaidzin, lacking the methoxy group at the 3’ position.

Puerarin: Another isoflavone glycoside found in Pueraria lobata, with a glucose moiety attached at a different position.

Genistin: An isoflavone glycoside similar to daidzin but derived from genistein instead of daidzein.

Uniqueness: 3’-Methoxydaidzin is unique due to the presence of the methoxy group at the 3’ position, which can influence its biological activity and pharmacokinetic properties. This structural modification can enhance its antioxidant and anti-inflammatory effects compared to its parent compound, daidzin .

Biologische Aktivität

3'-Methoxydaidzin is a naturally occurring isoflavonoid, primarily derived from various plant sources, particularly legumes. Isoflavonoids, including this compound, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

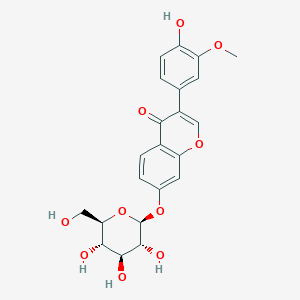

This compound belongs to the class of isoflavones, characterized by a phenolic structure that contributes to its biological activity. Its molecular formula is C_16H_15O_5, and its structure can be represented as follows:

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies indicate that it effectively scavenges free radicals and reduces oxidative stress in cells. A study conducted on human liver cells showed that treatment with this compound led to increased levels of reduced glutathione (GSH), which is crucial for cellular defense against oxidative damage.

Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines in various models. In animal studies, it reduced levels of TNF-α and IL-6 in serum following inflammatory stimuli.

Anticancer Properties

The anticancer potential of this compound has been explored in several cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | ↑ Apoptosis via caspase activation |

| Prostate Cancer | LNCaP | 20 | ↓ Androgen receptor signaling |

| Colon Cancer | HT-29 | 18 | Inhibition of cell cycle progression |

Case Study 1: Antioxidant Effects in Humans

A clinical trial involving subjects with metabolic syndrome assessed the effects of this compound supplementation on oxidative stress markers. Results indicated a significant reduction in malondialdehyde (MDA) levels after three months of daily supplementation.

Case Study 2: Anti-inflammatory Outcomes

In a randomized controlled trial on patients with rheumatoid arthritis, participants receiving this compound showed decreased joint swelling and improved mobility compared to the placebo group.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathways : It inhibits NF-κB signaling pathways, leading to reduced expression of inflammatory cytokines.

- Apoptosis Induction : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHRXECKTMWGSX-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.